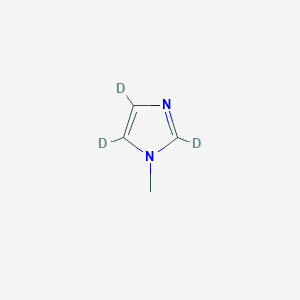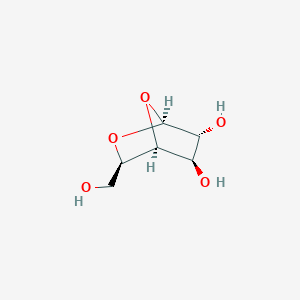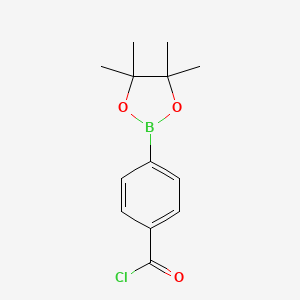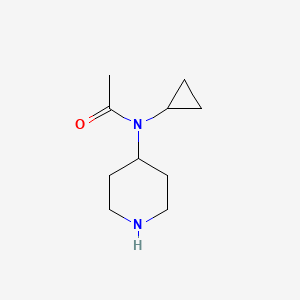
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Übersicht
Beschreibung
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (R-4-TBOB) is a new and promising synthetic organic compound with a wide range of potential applications in the fields of scientific research, drug development, and lab experiments. R-4-TBOB has been the subject of numerous studies due to its unique chemical structure and its ability to act as a potent inhibitor of various enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for R-4-TBOB.
Wissenschaftliche Forschungsanwendungen
Chemical Chaperones and Proteostasis Recent literature emphasizes the significance of small molecular weight compounds like 4-phenylbutyric acid (a compound structurally related to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid) in acting as chemical chaperones. These compounds have shown potential in preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress, crucial for maintaining cellular proteostasis. The unfolded protein response (UPR) activated by misfolded proteins in the ER can lead to various pathologies if not properly managed. Chemical chaperones like 4-PBA could help in restoring ER and cellular proteostasis by facilitating the proper folding of proteins, thereby mitigating diseases caused by protein misfolding (Kolb et al., 2015).
Antioxidant Activity The study of antioxidants, including those derived from or related to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid, has shown their crucial role in various fields, highlighting the importance of determining antioxidant activity. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) among others have been developed to assess the antioxidant capacity of compounds, which is essential for understanding their potential in preventing oxidative stress-related damage in biological systems (Munteanu & Apetrei, 2021).
Organic Synthesis (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid and its derivatives have applications in organic synthesis, evidenced by the use of related compounds in catalyzing various reactions. For example, the utilization of metal cation-exchanged clays as catalysts in organic synthesis, including reactions like Friedel-Crafts alkylation, demonstrates the potential of these compounds in facilitating complex chemical transformations (Tateiwa & Uemura, 1997).
Environmental and Toxicological Studies The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share chemical similarities with (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid, have been extensively studied. These compounds, widely used in industrial applications, have been detected in various environmental matrices and human samples. Understanding the toxicological impact of these compounds, including potential hepatic toxicity and endocrine-disrupting effects, is crucial for assessing their safety and environmental impact (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241231 | |
| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid | |
CAS RN |
1229381-08-1 | |
| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229381-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)






